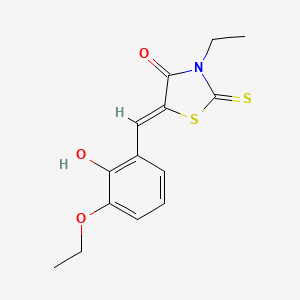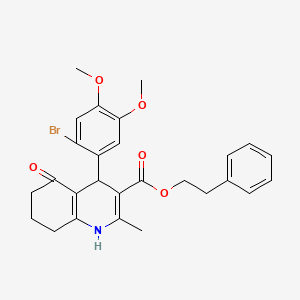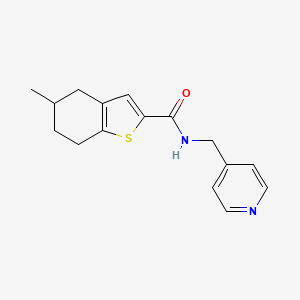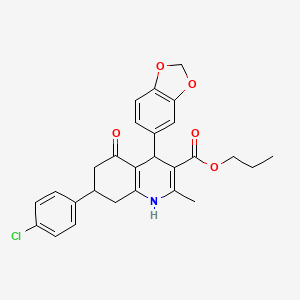![molecular formula C18H13F3N4O3S B5027573 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5027573.png)
2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biochemistry. In
Mecanismo De Acción
The mechanism of action of 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide involves the inhibition of specific enzymes and signaling pathways involved in cancer cell proliferation or plant growth. The compound targets enzymes such as protein kinase CK2 and dihydrofolate reductase (DHFR), which are involved in cancer cell proliferation and plant growth, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicine, the compound has shown promising results as a potential anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis. In agriculture, the compound has been studied for its potential as a herbicide. Studies have shown that the compound inhibits the growth of weeds by disrupting specific metabolic pathways involved in plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide in lab experiments include its specificity and potency. The compound targets specific enzymes and signaling pathways, making it a valuable tool for studying these processes. However, the compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
For research on 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide include further studies on its potential applications in medicine, agriculture, and biochemistry. In medicine, future research could focus on optimizing the compound's anticancer properties and exploring its potential as a treatment for other diseases. In agriculture, future research could focus on developing more effective herbicides based on the compound's mechanism of action. In biochemistry, future research could focus on studying the compound's interactions with specific enzymes and signaling pathways to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide involves the reaction of 3-(trifluoromethyl)aniline with pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenylsulfonyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
2-[(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, the compound has shown promising results as a potential anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cancer cell proliferation. In agriculture, the compound has been studied for its potential as a herbicide. Studies have shown that the compound inhibits the growth of weeds by targeting specific enzymes and metabolic pathways involved in plant growth.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)13-5-4-6-14(9-13)24-16(26)12-10-22-17(23-11-12)25-29(27,28)15-7-2-1-3-8-15/h1-11H,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGCGAFNFTUPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-3-methyl-1-naphthyl}-N-phenylacetamide](/img/structure/B5027495.png)
![(3aS*,5S*,9aS*)-5-(5-ethyl-2-furyl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027503.png)
![5-[(5-bromo-2-furyl)methylene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5027525.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5027532.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5027540.png)
![tetrahydro-2-furanylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5027547.png)

![1-[(3-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5027581.png)

![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)


![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)